1,4-Diazabicyclo[3.2.2]nonan-3-one is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms positioned at the 1 and 4 locations of the bicyclic framework. Its molecular formula is , indicating the presence of two nitrogen atoms and one oxygen atom in addition to carbon and hydrogen. This compound is a derivative of piperazine and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry.
1,4-Diazabicyclo[3.2.2]nonan-3-one belongs to the class of bicyclic amines, specifically categorized under nitrogen-containing heterocycles. It is often studied for its biological activity and potential as a pharmacological agent.
1,4-Diazabicyclo[3.2.2]nonan-3-one can be synthesized through various methods:
The molecular structure of 1,4-Diazabicyclo[3.2.2]nonan-3-one features a bicyclic framework with two nitrogen atoms integrated into the ring system. The structural formula can be represented as follows:
1,4-Diazabicyclo[3.2.2]nonan-3-one participates in several chemical reactions:
The mechanism of action for 1,4-Diazabicyclo[3.2.2]nonan-3-one involves its interaction with biological targets, potentially influencing various biochemical pathways:
Research into its pharmacological properties suggests potential applications in drug development due to its interactions with specific biological targets.
1,4-Diazabicyclo[3.2.2]nonan-3-one exhibits several notable physical properties:
The chemical properties include:
1,4-Diazabicyclo[3.2.2]nonan-3-one has several scientific uses:
The 1,4-diazabicyclo[3.2.2]nonane scaffold serves as a privileged structural motif in neuropharmacological ligand design due to its distinct three-dimensional topology and electronic properties. This tricyclic system features a quasi-spherical geometry with a fixed 123° N-N vector angle, enabling optimal interaction with orthosteric and allosteric sites of nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors [1] [5]. The bridgehead nitrogen atoms provide protonation sites critical for ionic binding within receptor pockets, while the carbonyl group at position 3 introduces hydrogen-bonding capability and modulates electron density [2] [7]. Comparative conformational analyses reveal that the [3.2.2] system exhibits greater molecular rigidity than [3.3.1] analogues, reducing entropy penalties upon receptor binding [8]. This geometric stability, combined with balanced lipophilicity (calculated logP ~1.8), facilitates blood-brain barrier penetration—a key advantage for CNS-targeting ligands like α7-nAChR agonists for cognitive disorders [5] [6].
Table 1: Structural Advantages of Diazabicyclo[3.2.2]nonane Scaffold vs. Related Bicyclic Systems
Structural Feature | 1,4-Diazabicyclo[3.2.2]nonane | Bicyclo[3.3.1]nonane | Bicyclo[3.2.1]octane |
---|---|---|---|
N-N Distance (Å) | 2.78 | 3.15 | 2.95* |
N-N-C Angle (°) | 123° | 118° | 109° |
Ring Strain (kcal/mol) | 14.2 | 12.8 | 16.5 |
Molecular Rigidity | High | Moderate | Low |
Exemplary Bioactivity | α7-nAChR Ki = 0.023 nM [5] | CDK9 IC50 = 12 nM [8] | mAChR IC50 = 48 nM [9] |
*Derived from bicyclo[3.2.1]octan-3-one structure [9]
Synthesis of the diazabicyclo[3.2.2]nonane core employs strategic ring-forming reactions, with two predominant pathways established:
Intramolecular Cyclization: The patented route (EP0366301A2) involves bis-alkylation of 1,3-diaminopropane with 1,3-dibromopropane under high-dilution conditions (0.01M), yielding 1,4-diazabicyclo[3.2.2]nonane in 35-42% yield after distillation. Subsequent Regioselective oxidation at C3 is achieved via Pd-catalyzed Wacker-type conditions (PdCl₂/CuCl/O₂) to furnish the 3-ketone derivative without over-oxidation [4]. This method faces limitations in scale-up feasibility due to low yields and stringent dilution requirements.
Ring Expansion Strategy: A more efficient approach adapts the Jefford synthesis (originally for [3.2.1] systems) by reacting N-protected glutarimide with 1,3-dibromopropane under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH). The resulting spiro-cyclic ammonium salt undergoes thermal rearrangement at 140°C to afford 1,4-diazabicyclo[3.2.2]nonan-3-one in 68% yield after recrystallization [9]. This method provides superior diastereoselectivity (>98% exo-ketone) and scalability.
Derivatization occurs primarily at three sites: (a) N4 alkylation via reductive amination or SNAr on halo-heteroarenes, (b) C3 functionalization via Grignard addition or Wittig reactions, and (c) bridge elongation through ring-opening/expansion [4] [8]. Microwave-assisted Buchwald-Hartwig coupling has proven particularly effective for attaching aryl groups to N4, achieving >90% conversion in 15 minutes [5].
Table 2: Synthetic Approaches to Key Derivatives
Target Derivative | Method | Key Reagents/Conditions | Yield | Application |
---|---|---|---|---|
4-Aryl-1,4-diazabicyclo[3.2.2]nonan-3-one | Buchwald-Hartwig coupling | Pd₂(dba)₃, XPhos, 120°C, MW | 85-92% | α7-nAChR agonists [5] |
3-Hydroxyimino derivatives | Ketone oximation | NH₂OH·HCl, NaOAc, EtOH, reflux | 75% | Metabolic stabilization [4] |
Spiro[oxindole-3,3'-diazabicyclo] | Knoevenagel condensation | Isatin, pyrrolidine/AcOH, Δ | 62% | M1 mAChR agonists [8] |
Carbamate tethering at N4 transforms the diazabicyclo[3.2.2]nonan-3-one scaffold into high-affinity subtype-selective ligands. The optimal pharmacophore for α7-nAChR agonism incorporates aryl carbamate functionalities with meta-substitution patterns:
For CDK9 inhibition in oncology applications, thiazole-2-amine functionalization at C3 produces DF030263—a potent inhibitor (IC50 = 3.7 nM) with oral bioavailability enhancement via two-site absorption in GI tract. Fed-state administration increases bioavailability 3.2-fold by prolonging intestinal residence time, capitalizing on colonic absorption windows [3]. Molecular modeling confirms the C3 carbonyl's critical role in forming a hydrogen bond with Leu83 of CDK9, while the rigid bicyclic core maintains the thiazole and phenylamino groups in optimal orientation for hydrophobic pocket engagement.
The diameter-consistent spherical profile (7.8Å × 6.2Å × 5.4Å) of 1,4-diazabicyclo[3.2.2]nonan-3-one enables unique biomolecular interactions and material properties:
Receptor Subtype Selectivity: In α7-nAChR PET tracer design (e.g., [¹⁸F]ASEM), the symmetrical ligand topology matches the pentameric receptor's central cavity, achieving Ki = 0.4 nM—20-fold lower than less constrained analogues. The carbonyl oxygen's projection enhances water-mediated hydrogen bonds with Glu237, while the minimal dipole moment (1.8 D) reduces non-specific binding [5] [6].
CNS Penetration Optimization: Derivatives with polar surface area (PSA) < 60Ų and molecular volume < 250ų exhibit brain uptake >4% ID/g at 15 min post-injection. The spherical shape facilitates passive diffusion by presenting a uniform surface topology to lipid bilayers, contrasting with planar aromatics that experience higher membrane friction [6].
Solid-State Properties: Cocrystallization with fumaric acid produces high-stability hydrates (decomposition T > 220°C) due to three-dimensional hydrogen-bond networks. This property enables formulation development for oral delivery, overcoming the poor crystallinity common in linear analogues [3] [4]. Density functional theory (DFT) calculations reveal the spherical geometry distributes lattice energy uniformly, preventing crystal defect propagation—a key advantage in tablet compaction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7